Ethyl 2-(4-aminophenyl)butanoate
Description
Ethyl 2-(4-aminophenyl)butanoate is an ester derivative featuring a butanoate backbone substituted at the C2 position with a 4-aminophenyl group. This structure combines the reactivity of an ester moiety with the nucleophilic and basic properties of a primary aromatic amine.
Properties
IUPAC Name |
ethyl 2-(4-aminophenyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-11(12(14)15-4-2)9-5-7-10(13)8-6-9/h5-8,11H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUCBZMQKBXZIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294491 | |
| Record name | Ethyl 4-amino-α-ethylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57960-84-6 | |
| Record name | Ethyl 4-amino-α-ethylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57960-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-amino-α-ethylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 4-amino-α-ethyl-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ethyl 2-(4-aminophenyl)butanoate can be synthesized through several methods. One common synthetic route involves the reduction of ethyl 2-(4-nitrophenyl)butanoate using hydrazine hydrate and nickel in ethanol under heating conditions . This method yields the desired product with a high yield of 97% . Industrial production methods may vary, but they generally involve similar reduction reactions with appropriate catalysts and solvents.
Chemical Reactions Analysis
Ethyl 2-(4-aminophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions typically involve the use of hydrazine hydrate and nickel as catalysts.
Substitution: It can undergo substitution reactions where the amino group is replaced with other functional groups.
Common reagents and conditions used in these reactions include hydrazine hydrate, nickel, and ethanol for reduction . Major products formed from these reactions include ethyl 2-(4-nitrophenyl)butanoate and other substituted derivatives.
Scientific Research Applications
Ethyl 2-(4-aminophenyl)butanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds and drug testing.
Industry: It is used in material science investigations and the production of functional materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-aminophenyl)butanoate involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of antimicrobial agents, where it exhibits membrane perturbing and intracellular modes of action . The compound’s effects are mediated through its interaction with bacterial cell membranes and intracellular components, leading to antimicrobial activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between Ethyl 2-(4-aminophenyl)butanoate and its analogs:
Key Research Findings and Comparative Insights
Substituent Effects on Reactivity and Stability
- Fluorine and Acetamido Groups (Compound 13, ) : The 2,2-difluoro and acetamido groups enhance stability via electron-withdrawing effects. The acetamido group acts as a protected amine, contrasting with the primary amine in the target compound, which may confer higher reactivity in coupling reactions (e.g., amide bond formation) .
- Methoxy vs. Amino Groups (Compound in vs. Target): The methoxy group in Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is electron-donating, while the 4-aminophenyl group in the target compound is electron-donating but basic. This difference influences solubility (amine protonation in acidic conditions) and reactivity (e.g., electrophilic substitution) .
- Tertiary vs. Primary Amines (Compound in vs. Target): The tertiary amine in Ethyl 4-[ethyl(phenyl)amino]butanoate is less nucleophilic than the primary amine in the target compound, limiting its utility in reactions requiring amine-directed functionalization.
Biological Activity
Ethyl 2-(4-aminophenyl)butanoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of C12H17N O2 and a molecular weight of approximately 207.27 g/mol. The structure features an ethyl ester functional group, a butanoate backbone, and a para-aminophenyl substituent. These structural characteristics may influence its interaction with biological targets, making it a candidate for drug development.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound. A common method involves the alkylation of 4-nitrophenol with ethyl bromoacetate followed by selective reduction of the nitro group using ammonium chloride and iron powder, resulting in high-purity yields of the target compound .
Biological Activity
1. Analgesic and Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit analgesic properties, suggesting that this compound may also possess these effects. Preliminary studies have shown potential interactions with receptors involved in pain pathways and inflammatory responses.
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl 4-(4-aminophenyl)butanoate | C12H17N O2 | Para-amino group on phenyl ring | Analgesic properties |
| Ethyl butyrate | C6H12O2 | Simple ester | Flavoring agent; low toxicity |
| Ethyl acetoxy butanoate | C8H14O3 | Acetoxy functional group | Sedative effects |
| Ethyl 4-[(2-phenoxyethyl)amino]butanoate | C15H19N O3 | Phenoxyethylamine structure | Potential neuroactive properties |
The unique combination of the butanoate backbone and para-amino phenoxy group in this compound may confer distinct pharmacological properties compared to these similar compounds.
2. Hypoglycemic Activity
In addition to analgesic effects, this compound has been investigated as a building block for novel hypoglycemic agents. Its derivatives have shown promise in managing blood sugar levels, indicating potential applications in diabetes treatment .
Case Studies
Case Study 1: Structure-Activity Relationships (SAR)
A study focusing on the SAR of analogs derived from this compound highlighted its interaction with specific biological targets. Variations in the para-substituents significantly influenced the compound's potency against various receptors involved in metabolic processes.
Case Study 2: Antitumor Activity
Another investigation examined the compound's potential as an antitumor agent. It was found that modifications to the structure could enhance its activity against certain cancer cell lines, suggesting that further research into its mechanism could lead to new cancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
